Ethyl-4-Brom-3,5-dihydroxybenzoat
Übersicht
Beschreibung
Ethyl 4-bromo-3,5-dihydroxybenzoate is a chemical compound with the molecular formula C9H9BrO4 . It has a molecular weight of 261.07 . The compound is typically a white to yellow solid .
Synthesis Analysis
The synthesis of Ethyl 4-bromo-3,5-dihydroxybenzoate can be achieved through a reaction involving 4-bromo-alpha-resorcylic acid, sulfuric acid, and ethanol . The mixture is refluxed for 24 hours, then concentrated in vacuo. The residue is diluted with ethyl acetate and washed successively with water, saturated sodium bicarbonate, and brine, dried over magnesium sulfate, and concentrated in vacuo. The residue is then washed with hexane to yield the title compound .Molecular Structure Analysis
The InChI code for Ethyl 4-bromo-3,5-dihydroxybenzoate is 1S/C9H9BrO4/c1-2-14-9(13)5-3-6(11)8(10)7(12)4-5/h3-4,11-12H,2H2,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical and Chemical Properties Analysis
Ethyl 4-bromo-3,5-dihydroxybenzoate is a white to yellow solid . It has a molecular weight of 261.07 . The compound should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
Ethyl-4-Brom-3,5-dihydroxybenzoat dient als wertvoller Baustein bei der Synthese innovativer pharmazeutischer Verbindungen . Seine einzigartigen strukturellen Merkmale können genutzt werden, um gezielte Therapien zu entwickeln, die ein breites Spektrum von Gesundheitszuständen adressieren und die Ergebnisse für Patienten verbessern .
Synthese von funktionalisierten Verbindungen
Diese Verbindung ist hochfunktionalisiert, was sie zu einem nützlichen Reagenz bei der Synthese anderer komplexer Moleküle macht . Ihre Brom- und Hydroxylgruppen können an verschiedenen chemischen Reaktionen teilnehmen, wodurch die Herstellung einer breiten Palette an funktionalisierten Verbindungen ermöglicht wird .
Entwicklung von gezielten Therapien
Das Vorhandensein mehrerer funktioneller Gruppen in this compound ermöglicht die Entwicklung gezielter Therapien . Diese Therapien können so konzipiert werden, dass sie mit bestimmten biologischen Zielmolekülen interagieren, was möglicherweise zu effektiveren Behandlungen mit weniger Nebenwirkungen führt .
Safety and Hazards
The compound has been labeled with an exclamation mark pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
It is known that brominated benzoates can interact with various biological targets due to their electron-withdrawing substituents .
Mode of Action
Ethyl 4-bromo-3,5-dihydroxybenzoate, being an ester with electron-withdrawing substituents, can undergo reduction reactions . For instance, it can react with potassium diisobutyl-t-butoxyaluminum hydride (PDBBA) at 0°C to yield aldehydes . This suggests that Ethyl 4-bromo-3,5-dihydroxybenzoate can interact with its targets through redox reactions, leading to changes in the targets’ chemical states.
Biochemical Pathways
Brominated benzoates are known to participate in various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can potentially affect various biochemical pathways, leading to downstream effects.
Action Environment
The action, efficacy, and stability of Ethyl 4-bromo-3,5-dihydroxybenzoate can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by temperature, as evidenced by its reduction with PDBBA at 0°C . Additionally, the compound’s stability and efficacy could potentially be influenced by factors such as pH and the presence of other chemical species in the environment.
Eigenschaften
IUPAC Name |
ethyl 4-bromo-3,5-dihydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO4/c1-2-14-9(13)5-3-6(11)8(10)7(12)4-5/h3-4,11-12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJKJGZYGTUKKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)O)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801254844 | |
Record name | 4-Bromo-3,5-dihydroxybenzoic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801254844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
350035-53-9 | |
Record name | 4-Bromo-3,5-dihydroxybenzoic acid ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=350035-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-3,5-dihydroxybenzoic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801254844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.